Cas no 2228004-92-8 ((2S)-4-{bicyclo2.2.1heptan-2-yl}butan-2-amine)

(2S)-4-{bicyclo2.2.1heptan-2-yl}butan-2-amine structure
2228004-92-8 structure
Product Name:(2S)-4-{bicyclo2.2.1heptan-2-yl}butan-2-amine
CAS No:2228004-92-8
MF:C11H21N
MW:167.29114317894
CID:6082707
PubChem ID:165693059
Update Time:2025-07-08

(2S)-4-{bicyclo2.2.1heptan-2-yl}butan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2S)-4-{bicyclo2.2.1heptan-2-yl}butan-2-amine
    • EN300-1744793
    • (2S)-4-{bicyclo[2.2.1]heptan-2-yl}butan-2-amine
    • 2228004-92-8
    • Inchi: 1S/C11H21N/c1-8(12)2-4-10-6-9-3-5-11(10)7-9/h8-11H,2-7,12H2,1H3/t8-,9?,10?,11?/m0/s1
    • InChI Key: MKBWRWLHIVBMDX-FBAUCUACSA-N
    • SMILES: N[C@@H](C)CCC1CC2CCC1C2

Computed Properties

  • Exact Mass: 167.167399674g/mol
  • Monoisotopic Mass: 167.167399674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 26Ų

(2S)-4-{bicyclo2.2.1heptan-2-yl}butan-2-amine Pricemore >>

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Additional information on (2S)-4-{bicyclo2.2.1heptan-2-yl}butan-2-amine

Comprehensive Overview of (2S)-4-{bicyclo[2.2.1]heptan-2-yl}butan-2-amine (CAS No. 2228004-92-8)

The compound (2S)-4-{bicyclo[2.2.1]heptan-2-yl}butan-2-amine, identified by its CAS No. 2228004-92-8, is a chiral amine derivative with a unique bicyclic structure. This molecule has garnered significant attention in the fields of pharmaceutical research, organic synthesis, and material science due to its stereochemical properties and potential applications. The bicyclo[2.2.1]heptane (norbornane) framework in its structure imparts rigidity and stability, making it an attractive scaffold for drug design and functional materials.

In recent years, the demand for chiral amines like (2S)-4-{bicyclo[2.2.1]heptan-2-yl}butan-2-amine has surged, driven by their role as intermediates in the synthesis of bioactive compounds and asymmetric catalysts. Researchers are particularly interested in its potential for central nervous system (CNS) drug development, given the structural similarities to other neuroactive molecules. The compound's stereospecificity also aligns with the growing focus on enantioselective synthesis in modern medicinal chemistry.

The synthesis of CAS No. 2228004-92-8 typically involves multi-step organic reactions, including cycloaddition and reductive amination protocols. Its bicyclic core can be functionalized further, enabling the creation of diverse derivatives for structure-activity relationship (SAR) studies. This adaptability makes it a valuable tool for high-throughput screening in drug discovery pipelines.

From an industrial perspective, (2S)-4-{bicyclo[2.2.1]heptan-2-yl}butan-2-amine is often discussed in the context of green chemistry and sustainable synthesis. With increasing regulatory pressure to minimize waste and energy consumption, novel catalytic methods for producing such chiral amines are being explored. Computational chemistry and AI-driven molecular design platforms have also identified this compound as a candidate for virtual screening campaigns targeting GPCRs and ion channels.

Analytical characterization of this compound relies heavily on chiral HPLC, NMR spectroscopy, and mass spectrometry to confirm its enantiomeric purity and structural integrity. These techniques are critical given the compound's potential use in GMP-compliant pharmaceutical manufacturing. Stability studies under various pH and temperature conditions are ongoing to evaluate its suitability for formulation development.

Beyond pharmaceuticals, CAS No. 2228004-92-8 has shown promise in advanced material applications. Its rigid structure could contribute to the development of liquid crystals or polymeric additives with enhanced thermal properties. Some patents suggest its utility in creating self-assembling monolayers for surface modification technologies.

The safety profile of (2S)-4-{bicyclo[2.2.1]heptan-2-yl}butan-2-amine remains under investigation, with preliminary data indicating it requires standard handling precautions for amine compounds. Proper personal protective equipment (PPE) and ventilation controls are recommended during laboratory use. Environmental fate studies are limited but suggest moderate biodegradability based on its structural features.

Market analysts note growing commercial interest in this compound, particularly from contract research organizations (CROs) and specialty chemical suppliers. Its CAS registry number serves as a crucial identifier for regulatory documentation and patent applications. Current pricing reflects its status as a low-volume high-value chemical primarily used in research settings.

Future research directions may explore the compound's potential in bioconjugation chemistry or as a building block for metal-organic frameworks (MOFs). The intersection of computational modeling and experimental validation will likely drive innovation in its applications. As synthetic methodologies advance, scaled-up production could make this chiral amine more accessible for broader industrial use.

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